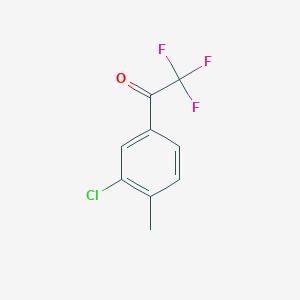

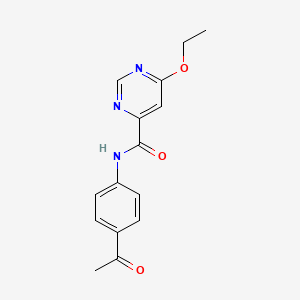

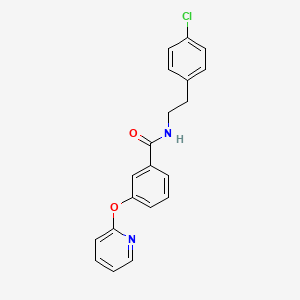

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of a similar compound, N-(4-acetylphenyl)-N-(diphenylphosphino)amine ligand, has been elucidated by multinuclear NMR spectroscopy (1H, 13C, 31P NMR) and elemental analysis .Chemical Reactions Analysis

In a related compound, the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition, resulting in 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, enables efficient synthesis of the Michael adduct in a single step with satisfactory overall yield .科学研究应用

Antibacterial Activity

EAPC has been investigated for its antibacterial properties. In a study, it was synthesized and evaluated against bacterial strains such as Escherichia coli (E. coli), Pseudomonas aeruginosa, and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined, and EAPC demonstrated significant antibacterial activity against all three strains.

Catalysis in Suzuki Cross-Coupling Reactions

Interestingly, a palladium(II) derivative derived from EAPC has been employed as a pre-catalyst in Suzuki cross-coupling reactions . This application highlights EAPC’s potential in organic synthesis and catalysis.

Michael-Type Addition Reactions

EAPC derivatives have also been utilized in Michael-type addition reactions. For instance, reaction with aromatic alcohols led to the efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones . Such transformations expand the compound’s versatility in constructing complex molecules.

作用机制

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding or π-stacking .

Biochemical Pathways

Given the compound’s structure, it may potentially influence pathways involving similar aromatic compounds . .

Pharmacokinetics

The compound’s molecular weight (177.20) suggests it may have suitable bioavailability , but further studies are needed to confirm this and to understand its distribution, metabolism, and excretion.

Result of Action

Given the lack of specific target identification, it is challenging to predict the precise molecular and cellular effects of this compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .

未来方向

Research in the field of pyrimidines is ongoing, with numerous methods for the synthesis of pyrimidines being described. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . This suggests that there could be potential for future research and development in this area.

属性

IUPAC Name |

N-(4-acetylphenyl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-3-21-14-8-13(16-9-17-14)15(20)18-12-6-4-11(5-7-12)10(2)19/h4-9H,3H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKBSYYYQHOJEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

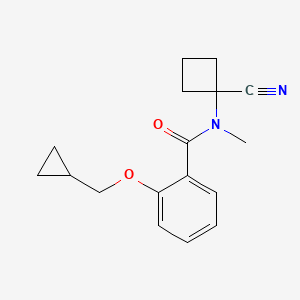

![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2612982.png)

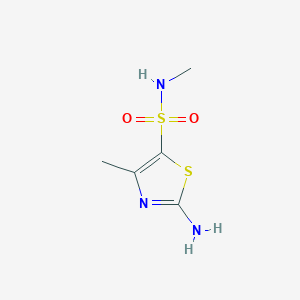

![Benzo[d]thiazol-6-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2612986.png)

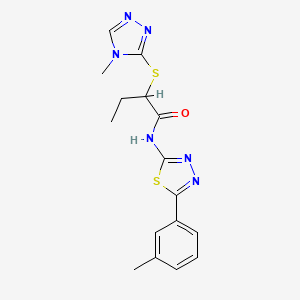

![(1S)-2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2612998.png)